molecular formula C18H27N3O3S B12151711 Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12151711
M. Wt: 365.5 g/mol
InChI Key: XGNCLPYFPKPHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H27N3O3S . This compound is notable for its unique structure, which includes a benzothiophene ring, a piperazine ring, and an ethyl ester group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of amino-ester intermediates under reflux conditions . Another method involves the alkylation of benzothiophene derivatives with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a benzothiophene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Biological Activity

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H17N3O3S\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a piperazine ring substituted with an ethyl ester and a tetrahydro-benzothiophene moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiviral Activity : Compounds containing benzothiophene structures have shown promising antiviral effects. For instance, derivatives have been noted to inhibit viral replication in several studies, with mechanisms involving interference with viral entry or replication processes .
  • Antitumor Properties : Some studies suggest that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The structural features that allow for interaction with cellular targets are believed to play a crucial role in this activity .
  • Neuroprotective Effects : There is emerging evidence that similar compounds may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .

Research Findings

A variety of studies have investigated the biological activities associated with this compound and its analogs.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication ,
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related compound significantly reduced plaque formation in herpes simplex virus (HSV) assays by 69% at a concentration of 0.5 mg/mL. This suggests that the benzothiophene moiety contributes to enhanced antiviral activity .
  • Antitumor Activity : In clinical trials involving benzamide derivatives, patients receiving treatment exhibited notable tumor regression and improved survival rates. One case reported a patient surviving over two years post-treatment with high doses .
  • Neuroprotection : Research involving animal models indicated that compounds similar to this compound provided significant protection against neurodegeneration induced by oxidative stressors .

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22)

InChI Key

XGNCLPYFPKPHHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.